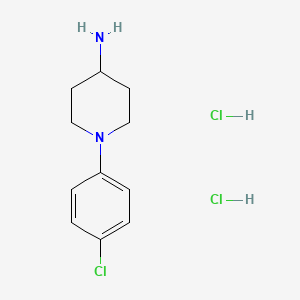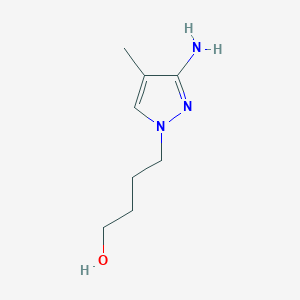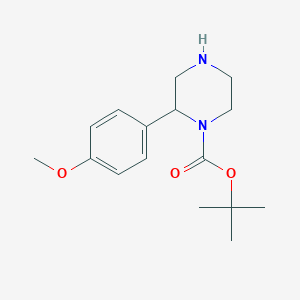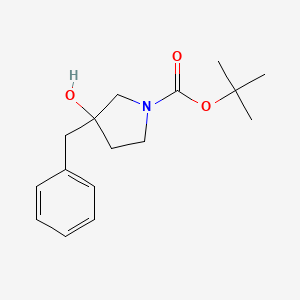
Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a solid compound with a molecular formula of C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is often used in the synthesis of various organic molecules and has applications in medicinal chemistry and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One efficient method for the preparation of tert-butyl esters involves the use of benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of tert-butyl hydroperoxide as an oxidant in the presence of catalytic amounts of tetrabutylammonium iodide and imidazole, enabling a transition-metal-free synthesis of aryl esters .
Industrial Production Methods: Industrial production methods for tert-butyl esters typically involve the use of tert-butyl hydroperoxide in various oxidation processes. These methods are highly chemoselective and can tolerate a wide range of substituents . The overall process is green and does not involve cumbersome work-up, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl hydroperoxide, bismuth (III) oxide, and tetrabutylammonium iodide . The reactions are typically carried out under mild conditions and are highly chemoselective .
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and aryl esters . These products are often used as intermediates in the synthesis of more complex organic molecules.
Aplicaciones Científicas De Investigación
Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a biochemical reagent and can be used as a biological material or organic compound for life science-related research . In medicinal chemistry, it is used in the synthesis of various bioactive molecules and drug candidates . Additionally, it has applications in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including oxidation and reduction processes . These reactions often involve the formation of reactive intermediates, which can interact with biological molecules and influence their activity.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate include tert-butyl 3-hydroxypyrrolidine-1-carboxylate and other tert-butyl esters . These compounds share similar chemical structures and re
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-10-9-16(19,12-17)11-13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3 |
Clave InChI |
KIRGVSXUKHNKKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


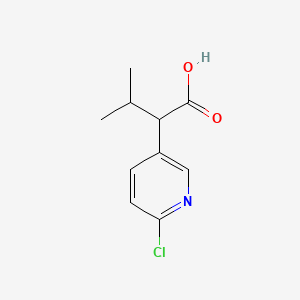
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)


